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molecular formula C14H15F2NO2 B8296758 (3-Cyclopentyloxy-4-difluoromethoxyphenyl)acetonitrile CAS No. 153587-15-6

(3-Cyclopentyloxy-4-difluoromethoxyphenyl)acetonitrile

Cat. No. B8296758
M. Wt: 267.27 g/mol
InChI Key: OTQKYEODWPXGPT-UHFFFAOYSA-N
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Patent
US05631286

Procedure details

To a solution of (3-cyclopentyloxy-4-difluoromethoxyphenyl)benzaldehyde (3.4 g, 13.4 mmol) in absolute ethanol (33 mL) under an argon atmosphere at room temperature was added sodium borohydride (1.06 g, 28 mmol). After 20 min, 10% aqueous sodium hydroxide (15 mL) was added, the ethanol was removed in vacuo and the aqueous residue was extracted three times with ether. The organic extract was washed twice with brine, was dried (magnesium sulfate) and evaporated to a pale yellow oil (3.44 g). A solution of this alcohol (1.52 g, 5.89 mmol) and pyridine (0.48 mL, 6 mmol) in alumina-dried chloroform (15 mL) under an argon atmosphere was treated with thionyl chloride (0.52 mL, 7.08 mmol) and the mixture was heated at reflux for 1 h. The solvent was removed, ether was added and the precipitate was removed by filtration. The filtrate was concentrated to a pale yellow oil, which was dissolved in dimethylformamide (10 mL) under an argon atmosphere and treated with sodium cyanide (0.58 g, 11.8 mmol). After stirring at room temperature for 72 h, the mixture was partitioned between 5% aqueous sodium carbonate and ether. The organic extract was washed four times with water, was dried (potassium carbonate) and evaporated. Purification by flash chromatography, eluting with 15-20% ethyl acetate/hexanes, provided a pale yellow solid (3.2 g, 90%): m.p. 39°-41° C.
Name
(3-cyclopentyloxy-4-difluoromethoxyphenyl)benzaldehyde
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
0.48 mL
Type
reactant
Reaction Step Three
Quantity
0.52 mL
Type
reactant
Reaction Step Three
Quantity
0.58 g
Type
reactant
Reaction Step Four
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([C:17]3[CH:24]=CC=CC=3C=O)[CH:10]=[CH:11][C:12]=2[O:13][CH:14]([F:16])[F:15])[CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+].[OH-].[Na+].[N:29]1C=CC=CC=1.S(Cl)(Cl)=O.[C-]#N.[Na+]>C(O)C>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH2:17][C:24]#[N:29])[CH:10]=[CH:11][C:12]=2[O:13][CH:14]([F:16])[F:15])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4,7.8|

Inputs

Step One
Name
(3-cyclopentyloxy-4-difluoromethoxyphenyl)benzaldehyde
Quantity
3.4 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC(F)F)C1=C(C=O)C=CC=C1
Name
Quantity
1.06 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
33 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
alcohol
Quantity
1.52 g
Type
reactant
Smiles
Name
Quantity
0.48 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.52 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0.58 g
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue was extracted three times with ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated to a pale yellow oil (3.44 g)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
ether was added
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a pale yellow oil, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dimethylformamide (10 mL) under an argon atmosphere
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between 5% aqueous sodium carbonate and ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed four times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (potassium carbonate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with 15-20% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC(F)F)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 199.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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